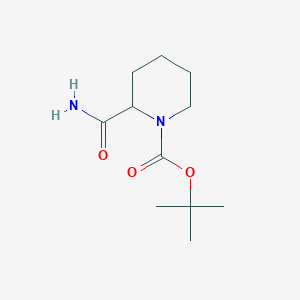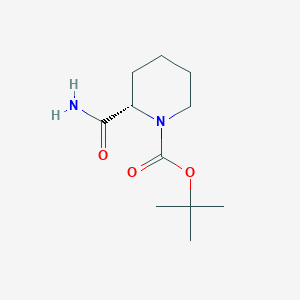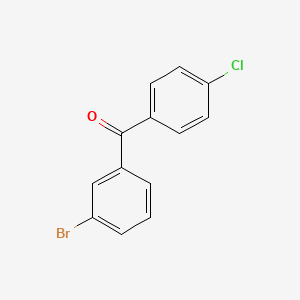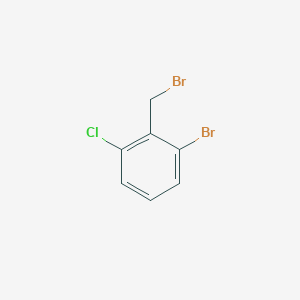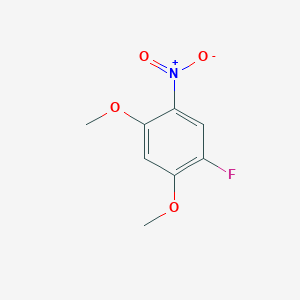
1-Fluoro-2,4-dimethoxy-5-nitrobenzene
Descripción general
Descripción
The compound of interest, 1-Fluoro-2,4-dimethoxy-5-nitrobenzene, is a fluorinated nitrobenzene derivative with methoxy groups at the 2 and 4 positions. This structure is related to various other substituted benzene compounds that have been studied for their unique chemical and physical properties, as well as their potential applications in materials science and organic synthesis .
Synthesis Analysis
The synthesis of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene has been reported with a high yield of 90% by nitration of commercially available 2-fluoro-1,4-dimethoxybenzene using nitric acid . This method reflects a common strategy in aromatic chemistry where electrophilic substitution reactions are employed to introduce functional groups like nitro groups into the benzene ring. Similar synthetic approaches are seen in the preparation of other fluorinated aromatic compounds, such as the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution , and the synthesis of fluorinated polyimides from a fluorinated diamine monomer .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene was confirmed by X-ray crystallography, alongside conventional spectroscopic methods such as 1H and 13C-NMR, EI-MS, and FT-IR . X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystal and has been used to investigate the structures of related compounds, such as the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives .
Chemical Reactions Analysis
While specific reactions of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene are not detailed in the provided papers, the presence of nitro and methoxy groups suggests that it could undergo various chemical transformations. For instance, nitro groups are typically reducible to amino groups, and methoxy groups can be involved in demethylation reactions, as seen in the vicarious electrophilic fluorodemethylation of trimethoxybenzenes . The reactivity of such functional groups is crucial in the synthesis of peptides, as demonstrated by the use of 2-Fluoro-1,3,5-trinitrobenzene in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene can be inferred from related compounds. For example, fluorinated aromatic compounds often exhibit unique electronic properties due to the electronegativity of fluorine, which can influence intermolecular interactions and crystal packing . The presence of fluorine can also affect the solubility and thermal stability of polymers, as seen in fluorinated polyimides . Additionally, the nitro group is a strong electron-withdrawing group that can impact the electronic spectrum and reactivity of the molecule.
Aplicaciones Científicas De Investigación
Synthesis of New Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “1-Fluoro-2,5-dimethoxy-4-nitrobenzene” is used in the synthesis of new compounds. It was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .
- Methods of Application: The compound was synthesized by treating 2-fluoro-1,4-dimethoxybenzene with nitric acid over 10 minutes at 0 °C .
- Results: The structure of the new compound was confirmed by X-ray crystallography. The compound was characterized by 1 H and 13 C-NMR, elemental analysis, EI-MS and FT-IR .
Transetherification
- Scientific Field: Organic Chemistry
- Application Summary: “2,4-dimethoxynitrobenzene” undergoes transetherification by aromatic nucleophilic substitution .
- Methods of Application: The transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide was carried out under specific conditions, namely for 20 min at 110°C in 10% dimethoxyethane in toluene .
- Results: The desired product was obtained in 87% yield with exclusive ortho-selectivity .
Amino Acid Analysis
- Scientific Field: Biochemistry
- Application Summary: “1-fluoro-2-4-dinitrophenyl-5-L-alanine amide”, also known as Marfey’s Reagent, is used in amino acid analysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Synthesis of Alicyclic Ring-Fused Benzimidazolequinone Anti-Tumor Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: “1-Fluoro-2,5-dimethoxy-4-nitrobenzene” was intended as a substrate for the synthesis of alicyclic ring-fused benzimidazolequinone anti-tumor agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: Nitration was selective, giving only isomer (5) in high yield .
Aromatic Nucleophilic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: “2,4-dimethoxynitrobenzene” undergoes aromatic nucleophilic substitution with a bulky t-butoxide nucleophile under microwave irradiation .
- Methods of Application: The transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide was carried out under specific conditions, namely for 20 min at 110°C in 10% dimethoxyethane in toluene .
- Results: The desired product was obtained in 87% yield with exclusive ortho-selectivity .
Synthesis of Benzimidazolequinone Anti-Tumor Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: “1-Fluoro-2,5-dimethoxy-4-nitrobenzene” was intended as a substrate for the synthesis of alicyclic ring-fused benzimidazolequinone anti-tumor agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: Nitration was selective, giving only isomer (5) in high yield .
Aromatic Nucleophilic Substitution with t-butoxide
- Scientific Field: Organic Chemistry
- Application Summary: “2,4-dimethoxynitrobenzene” undergoes aromatic nucleophilic substitution with t-butoxide under controlled conditions .
- Methods of Application: The aromatic nucleophilic substitution of 2,4-dimethoxynitrobenzene with t-butoxide should be carried out under controlled conditions in order to avoid the formation of byproducts .
- Results: Among the formed byproducts, a major compound was elucidated as 2,4-dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline by X-ray crystallography .
Safety And Hazards
Propiedades
IUPAC Name |
1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJLLXINJRFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374317 | |
| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,4-dimethoxy-5-nitrobenzene | |
CAS RN |
195136-62-0 | |
| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-5-fluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
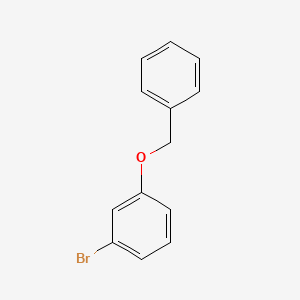


![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)
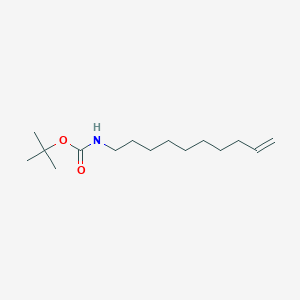
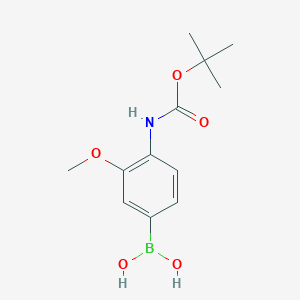
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
